molecular formula C19H16ClN3OS B11385490 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11385490
M. Wt: 369.9 g/mol
InChI Key: OBBCISVEKBPFQN-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a pyrimidine derivative featuring a chloro substituent at position 5, a (4-methylbenzyl)sulfanyl group at position 2, and an N-phenyl carboxamide at position 4. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural versatility and biological relevance, particularly in enzyme inhibition and receptor modulation.

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

5-chloro-2-[(4-methylphenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H16ClN3OS/c1-13-7-9-14(10-8-13)12-25-19-21-11-16(20)17(23-19)18(24)22-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24)

InChI Key

OBBCISVEKBPFQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloropyrimidine-4-carboxylic acid with 4-methylbenzyl mercaptan in the presence of a base, followed by the coupling with aniline under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .

Scientific Research Applications

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Sulfanyl Substituent Carboxamide Substituent Key Properties/Findings Reference
5-Chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide (Target Compound) Pyrimidine 4-Methylbenzyl N-phenyl High lipophilicity (logP ~3.8)
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide Pyrimidine 4-Fluorobenzyl N-(2-(4-sulfamoylphenyl)ethyl) Enhanced solubility (sulfamoyl group)
5-Chloro-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-(allylsulfanyl)pyrimidine-4-carboxamide Pyrimidine Allyl N-(benzofuran-3-yl linked to 4-methoxyphenyl) Rigid structure due to benzofuran
5-Chloro-2-(ethylsulfanyl)-N-(2-methoxyphenyl)pyrimidine-4-carboxamide Pyrimidine Ethyl N-(2-methoxyphenyl) Lower molecular weight (MW 377.8)
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer Pyrimidine 4,6-Diaminopyrimidin-2-yl N-(4-fluorophenyl) (dimeric) Anti-COVID-19 activity (IC50: 12 μM)

Structural and Functional Analysis

  • Sulfanyl Group Variations: The 4-methylbenzyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and metabolic stability. Allyl () and ethyl () substituents reduce steric bulk, favoring entropic gains in binding but compromising hydrophobic interactions .
  • Replacing it with a sulfamoylphenyl ethyl group () introduces polar interactions, improving aqueous solubility (~2.5-fold increase) .
  • Biological Activity :

    • The dimeric analog () demonstrated anti-COVID-19 activity, suggesting pyrimidine-sulfanyl derivatives may target viral proteases or host receptors. The target compound’s chloro and methylbenzyl groups may similarly modulate antiviral pathways .

Physicochemical and Spectroscopic Comparisons

  • Lipophilicity : The target compound’s logP (~3.8) is higher than the ethylsulfanyl analog (logP ~2.9, ) due to the bulky 4-methylbenzyl group .
  • NMR Profiles : The 4-fluorobenzyl analog () shows distinct ¹H-NMR shifts at δ 7.43 (d, 2H, Ar-H) and δ 7.93 (d, 2H, Ar-H), reflecting fluorine’s electron-withdrawing effects .
  • Hydrogen Bonding : The sulfamoyl group () and methoxy substituent () enable additional hydrogen bonds, critical for crystallinity and stability .

Biological Activity

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and interaction with biological targets.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core , a chlorine atom at the 5-position, a sulfanyl group attached to a 4-methylbenzyl moiety , and a carboxamide functional group . Its molecular formula is C19H18ClN3OSC_{19}H_{18}ClN_{3}OS with a molecular weight of approximately 369.9 g/mol. The presence of these functional groups allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Synthesis Methods

The synthesis of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves several steps:

  • Preparation of the pyrimidine core : Starting from simpler pyrimidine derivatives.
  • Introduction of the chloro and sulfanyl groups : Using appropriate reagents such as chlorinating agents and sulfanyl donors.
  • Formation of the carboxamide bond : Reacting the final intermediate with an amine to form the carboxamide linkage.

Pharmacological Effects

Research indicates that 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide exhibits various pharmacological activities:

  • Anti-inflammatory Activity : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. In vitro studies report IC50 values around 0.04μmol0.04\,\mu mol for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, though specific data on this aspect remains limited.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : The compound may act as an agonist or antagonist in receptor-mediated pathways, modulating signal transduction processes critical for various physiological responses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamideSimilar pyrimidine core; different sulfanyl attachmentVariations in biological activity due to different substituents
6-amino-pyrimidine derivativesContains amino groups instead of sulfanylDifferent reactivity and potential applications in targeting different biological pathways
N-[2-(trifluoromethyl)phenyl]-carboxamidesLacks the pyrimidine core but shares carboxamide functionalityMay exhibit distinct pharmacological profiles due to absence of heterocyclic structure

Case Studies and Research Findings

  • In Vitro Studies : Research conducted on similar pyrimidine derivatives has demonstrated their ability to suppress inflammatory markers in cell cultures. For example, compounds tested in RAW264.7 cells showed reduced levels of iNOS and COX-2 proteins upon treatment with pyrimidine derivatives .
  • Animal Models : In vivo studies using carrageenan-induced paw edema models indicated that certain pyrimidine derivatives significantly reduced inflammation compared to control groups, suggesting potential therapeutic applications for inflammatory diseases .

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